IPR-803 -

IPR-803

Catalog Number: EVT-2964574
CAS Number:
Molecular Formula: C27H23N3O4
Molecular Weight: 453.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Inhibitor of the uPAR·uPA protein-protein interaction, blocking cancer cell invasion

Overview

IPR-803, also known by its IUPAC name 3-[[12-(azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid, is a potent inhibitor of the urokinase-type plasminogen activator receptor and the urokinase-type plasminogen activator protein-protein interaction. This compound has demonstrated significant anti-tumor activity by binding directly to the urokinase-type plasminogen activator receptor with a dissociation constant of 0.2 micromolar, indicating its potential utility in cancer treatment and research .

Source and Classification

IPR-803 is classified as a small molecule antagonist targeting the urokinase-type plasminogen activator receptor. It is sourced from various chemical suppliers and has been the subject of extensive research due to its role in inhibiting cancer cell invasion and metastasis . The compound has been studied in both in vitro and in vivo settings, showcasing its effectiveness against breast cancer cell lines and its potential for therapeutic applications .

Synthesis Analysis

Methods

The synthesis of IPR-803 involves a multi-step process starting from commercially available precursors. Key steps include:

  1. Formation of the Core Structure: Specific aromatic compounds are reacted under controlled conditions to create the core structure of IPR-803.
  2. Functionalization: The core structure is then modified with various substituents to enhance binding affinity towards the urokinase-type plasminogen activator receptor.
  3. Purification: Final purification is achieved through methods such as column chromatography and recrystallization to ensure high purity levels .

Technical Details

The synthetic routes are optimized for yield and purity, particularly in industrial settings where batch processes are employed. Quality control measures are implemented throughout production to maintain consistency .

Molecular Structure Analysis

Structure

IPR-803 has a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with biological targets. The molecular formula is C27H23N3O4C_{27}H_{23}N_{3}O_{4}, with a molecular weight of 453.49 g/mol .

Data

The compound's structural data includes:

  • InChI: InChI=1S/C27H23N3O4/c31-25-18-10-3-4-11-19(18)26-23-22(25)20(28-17-9-7-8-16(14-17)27(32)33)15-21(24(23)29-34-26)30-12-5-1-2-6-13-30/h3-4,7-11,14-15,28H,1-2,5-6,12-13H2,(H,32,33) .
Chemical Reactions Analysis

Types of Reactions

IPR-803 can undergo several chemical reactions:

  1. Oxidation: Can be oxidized to form various derivatives using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions can produce reduced derivatives using sodium borohydride or lithium aluminum hydride.
  3. Substitution: Participates in substitution reactions where functional groups are replaced .

Technical Details

The major products from these reactions include derivatives that possess distinct chemical and biological properties, which are crucial for understanding the structure–activity relationship of IPR-803 .

Mechanism of Action

Process

IPR-803 exerts its effects primarily by binding to the urokinase-type plasminogen activator receptor with a sub-micromolar affinity (Ki = 0.2 μM). This interaction disrupts the urokinase-type plasminogen activator protein-protein interaction that is vital for tumor invasion and metastasis .

Data

In cellular studies, IPR-803 has been shown to inhibit breast cancer cell line MDA-MB-231 invasion and migration with an IC50 value of approximately 30 μM for cell adhesion impairment . In vivo studies demonstrate that IPR-803 significantly reduces metastasis in mouse models with MDA-MB-231 xenografts .

Physical and Chemical Properties Analysis

Physical Properties

IPR-803 is typically stored as a powder at -20°C for up to three years or in solvent at -80°C for one year. It exhibits solubility in dimethyl sulfoxide at concentrations up to 7 mg/mL (15.44 mM), with sonication recommended for optimal dissolution .

Chemical Properties

Applications

Scientific Uses

IPR-803 has diverse applications across multiple scientific fields:

  1. Chemistry: Serves as a model compound for studying protein-protein interactions and inhibitor development.
  2. Biology: Utilized in cellular studies to explore effects on adhesion, migration, and invasion of cancer cells.
  3. Medicine: Investigated for therapeutic applications in cancer treatment by inhibiting metastasis.
  4. Industry: Employed in developing new anti-cancer drugs and as a tool compound in drug discovery research .
Introduction to uPAR·uPA Interaction in Oncogenic Signaling

The urokinase plasminogen activator receptor (uPAR) and its ligand urokinase plasminogen activator (uPA) form a critical protein-protein interaction (PPI) axis implicated in tumor progression and metastasis. uPAR, a glycosylphosphatidylinositol (GPI)-anchored cell surface receptor, is overexpressed in malignant tissues but exhibits minimal expression in healthy tissues [5]. Upon binding to uPA, uPAR initiates proteolytic cascades and intracellular signaling pathways that drive cancer hallmarks, including extracellular matrix (ECM) degradation, angiogenesis, cell migration, and proliferation [2] [8]. The uPAR·uPA complex recruits plasminogen, converting it to plasmin—a broad-spectrum protease that activates matrix metalloproteinases (MMPs) and growth factors [5] [8]. This review details the mechanistic basis and anti-tumor efficacy of IPR-803, a potent small-molecule inhibitor targeting the uPAR·uPA PPI.

Role of uPAR·uPA in Tumor Microenvironment Remodeling

uPAR·uPA signaling acts as a master regulator of tumor microenvironment (TME) remodeling. By anchoring uPA to the cell surface, uPAR localizes proteolytic activity to the invasive front of tumors. Activated plasmin triggers the degradation of ECM components (e.g., fibronectin, laminin) and releases sequestered growth factors like VEGF and TGF-β, facilitating angiogenesis and stromal activation [5] [9]. Critically, IPR-803 disrupts this cascade by binding uPAR with sub-micromolar affinity (Ki = 0.2 μM), preventing uPA docking and subsequent plasmin generation [1] [9]. In triple-negative breast cancer (MDA-MB-231) models, IPR-803 (50 μM) suppressed MMP-9-mediated gelatin degradation by >90%, directly impairing ECM breakdown [1] [9]. This anti-proteolytic activity correlates with reduced in vitro invasion, as evidenced by Matrigel assays showing IC50 values >10 μM in A549 and H1299 lung cancer cells [1] [4].

Table 1: Impact of IPR-803 on uPAR·uPA-Mediated TME Remodeling

Molecular TargetFunctional Effect of uPAR·uPAEffect of IPR-803
Plasmin activationECM degradationInhibition of plasmin generation
MMP-9/MMP-3 activationCollagen/gelatin breakdown>90% suppression at 50 μM [9]
VEGF/TGF-β releaseAngiogenesis stimulationReduced microvessel density in vivo [1]
Integrin (αvβ3, α5β1) crosstalkCell-ECM adhesionImpaired adhesion (IC50 ≈ 30 μM) [1]

Implications of Protein-Protein Interactions (PPIs) in Metastatic Pathways

Beyond proteolysis, uPAR·uPA PPIs activate metastasis-associated signaling networks. uPAR lacks transmembrane domains but partners with integrins (e.g., αvβ3, α5β1) and receptor tyrosine kinases (e.g., EGFR, PDGFR) to transduce intracellular signals [5] [10]. This triggers phosphorylation cascades involving FAK, Src, and MAPK—pathways governing cell migration, survival, and epithelial-mesenchymal transition (EMT) [5] [10]. IPR-803 directly antagonizes these networks by disrupting uPAR’s scaffolding function. In MDA-MB-231 cells, IPR-803 (50 μM) inhibited phosphorylation of MAPK within 30 minutes, confirming interference with uPAR-initiated signaling [1] [4]. Consequently, cell migration was suppressed in Boyden chamber assays (IC50 = 50 μM in H1299 cells), and metastasis to the lungs was reduced by >80% in xenograft models [1] [9].

Table 2: IPR-803 Effects on uPAR·uPA-Dependent Metastatic Pathways

Metastatic ProcessuPAR·uPA MechanismIPR-803 Intervention
Cell migrationFAK/MAPK phosphorylationInhibition of pMAPK (30 min post-treatment) [1]
Intravasation/extravasationPlasmin-mediated basement membrane degradationBlocked invasion (IC50 >10 μM) [4]
AngiogenesisVEGF release via integrin crosstalkImpaired endothelial tube formation [5]
EMTTGF-β/Smad activationDownregulation of vimentin in vitro [10]

Rationale for Targeting uPAR·uPA with Small-Molecule Inhibitors

The uPAR·uPA PPI represents a compelling therapeutic target for three key reasons:

  • Tumor-Selective Expression: uPAR is overexpressed in aggressive carcinomas (e.g., breast, pancreatic, glioblastoma) but minimally detected in healthy tissues, reducing off-target effects [5] [9].
  • Multifunctional Role: uPAR governs both proteolytic ECM breakdown and non-proteolytic signaling (e.g., MAPK, PI3K/AKT), enabling single-agent targeting of multiple metastatic drivers [2] [10].
  • Pharmacological Tractability: Unlike antibodies or peptides, small molecules like IPR-803 penetrate solid tumors efficiently. IPR-803 achieves sustained tumor concentrations (10 μM after 10 hours) despite low oral bioavailability (4%) due to GPI anchoring of uPAR in membranes [1] [9].

IPR-803 exemplifies a structure-guided PPI inhibitor. Derived from substructure screening of chemical libraries, it binds uPAR’s D1 domain, sterically blocking uPA docking [9]. This mechanism is distinct from catalytic uPA inhibitors (e.g., WX-671) or antibodies (e.g., ATN-291), as it prevents both proteolytic and signaling functions [2] [8]. In NSG mice, oral IPR-803 (200 mg/kg 3x/week) reduced lung metastasis without weight loss, underscoring its therapeutic window [1] [4].

Table 3: IPR-803 vs. Alternative uPAR·uPA Targeting Strategies

Therapeutic ModalityMechanismAdvantages of IPR-803
Monoclonal antibodies (e.g., ATN-291)Block uPA bindingOral bioavailability; tumor penetration [9]
Peptide antagonists (e.g., A6)Mimic uPAR binding motifsMetabolic stability; low immunogenicity [2]
Catalytic uPA inhibitorsInhibit uPA enzymatic activityTargets signaling and proteolysis [8]
Gene therapy (uPAR shRNA)Suppress uPAR expressionPharmacological control; reversible effect [5]

Properties

Product Name

IPR-803

IUPAC Name

3-[[12-(azepan-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid

Molecular Formula

C27H23N3O4

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C27H23N3O4/c31-25-18-10-3-4-11-19(18)26-23-22(25)20(28-17-9-7-8-16(14-17)27(32)33)15-21(24(23)29-34-26)30-12-5-1-2-6-13-30/h3-4,7-11,14-15,28H,1-2,5-6,12-13H2,(H,32,33)

InChI Key

UAEULQWANHYLGJ-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=CC(=C6)C(=O)O

Solubility

not available

Canonical SMILES

C1CCCN(CC1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=CC(=C6)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.